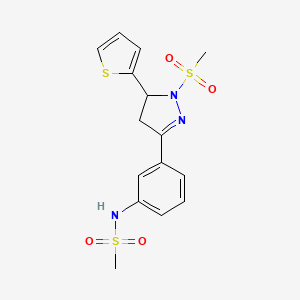

N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

This compound is a dihydro-1H-pyrazole derivative featuring dual methylsulfonamide groups and a thiophen-2-yl substituent. Its structure combines a pyrazoline core with sulfonamide moieties, which are pharmacologically significant due to their hydrogen-bonding capacity and metabolic stability.

属性

IUPAC Name |

N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S3/c1-24(19,20)17-12-6-3-5-11(9-12)13-10-14(15-7-4-8-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYOEQSINKSYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis:

Formation of the 4,5-dihydro-1H-pyrazole ring: This can be achieved through the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Incorporation of the thiophen-2-yl group: The thiophene moiety is usually introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the methylsulfonyl group: This is often done through sulfonylation reactions, using reagents like methanesulfonyl chloride.

Formation of the phenyl group linkage: The aromatic phenyl group can be introduced using electrophilic aromatic substitution or through amide coupling reactions.

Final methanesulfonamide formation: The methanesulfonamide group is attached in the last step using amide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would scale up the synthetic route, optimizing conditions such as temperature, pressure, and catalyst usage to maximize yield and minimize costs. Solvent selection, purification techniques like crystallization or chromatography, and quality control measures ensure the compound meets desired standards for purity and activity.

化学反应分析

Types of Reactions

The compound undergoes various chemical reactions:

Oxidation: The thiophene ring and the methylsulfonyl group could be targets for oxidation, leading to sulfone or sulfoxide derivatives.

Reduction: The pyrazole ring may be reduced to hydropyrazole derivatives under hydrogenation conditions.

Substitution: Electrophilic aromatic substitution on the phenyl or thiophene rings can introduce new substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon for hydrogenation, and various electrophiles for substitution reactions. The specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the compound, and substituted analogs that retain the core structural features but possess additional functional groups.

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted to target the IKK-2 pathway, which is crucial for the survival of certain cancer cells .

- Case Study : In vitro assays demonstrated that at concentrations around 10 µM, the compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis .

- Anti-inflammatory Properties

- Antimicrobial Activity

Synthetic Pathways

The synthesis of N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been optimized to enhance yield and purity. Key steps include:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the thiophene moiety through electrophilic substitution methods.

Clinical Trials

Currently, there are ongoing clinical trials assessing the efficacy and safety profile of this compound in treating various conditions such as:

- Chronic inflammatory diseases

- Specific cancer types

作用机制

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. The sulfur-containing groups may form covalent bonds with nucleophilic sites in proteins, altering their function. Pathways involved could include inhibition of key metabolic enzymes or modulation of signaling pathways critical to disease processes.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound is compared to three key analogues (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

- Sulfonamide vs.

- Thiophene vs. Phenyl : The thiophen-2-yl substituent (R2) offers distinct electronic and steric properties compared to the 2-methylphenyl group in CCG-28511. Thiophene’s sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes.

- Dual Sulfonamide Design : Unlike analogues with single sulfonamide or acyl groups, the target compound’s dual sulfonamide groups may enable synergistic binding, a feature observed in COX-2 inhibitors like Celecoxib .

Pharmacological and Physicochemical Properties

- Solubility : The dual sulfonamide groups in the target compound likely enhance water solubility compared to CCG-28511’s lipophilic isobutyryl group.

- Bioactivity : Thiophene-containing compounds often exhibit antimicrobial and anti-inflammatory activity. For example, oxadiazole-propanamide derivatives () show MIC values of 4–16 µg/mL against S. aureus , suggesting the target compound may share similar potency.

生物活性

N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, hereafter referred to as the compound, is a novel sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₁₈H₁₈N₄O₄S₂

- Molecular Weight : Approximately 406.48 g/mol

- Functional Groups : Includes a methylsulfonyl group, thiophene ring, and a pyrazole moiety.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyrazole derivatives. For instance, a study on 1,5-diarylpyrazole compounds demonstrated significant anti-inflammatory effects through inhibition of heat-induced protein denaturation . The structure-activity relationship (SAR) indicated that modifications to the aminomethyl group enhanced anti-inflammatory properties, suggesting that similar modifications in our compound could yield comparable results.

| Compound | Structure | Anti-inflammatory Activity |

|---|---|---|

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |

2. Antibacterial Activity

The compound's potential antibacterial activity has been suggested through its structural similarity to other sulfonamide derivatives that exhibit notable antibacterial properties. A related study found that thiazole-based sulfonamides demonstrated effective inhibition against various bacterial strains including E. coli and S. aureus .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10.5 |

| S. aureus | 8 |

| B. subtilis | 9 |

Case Study 1: Synthesis and Evaluation

A synthesis study evaluated several pyrazole derivatives for their biological activities. The findings indicated that the presence of a methylsulfonyl group significantly enhanced the biological activity of the compounds when compared to their non-sulfonated counterparts . This supports the hypothesis that our compound may exhibit enhanced biological properties due to its unique structure.

Case Study 2: Comparative Analysis

A comparative analysis between various sulfonamide derivatives revealed that those with thiophene substitutions exhibited improved pharmacological profiles, including increased solubility and bioavailability. This suggests that our compound may possess similar advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。